

CHR-6494 TFA solubility and stock solution preparation

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Compound of Interest		
Compound Name:	CHR-6494 TFA	
Cat. No.:	B10764162	Get Quote

Application Notes and Protocols for CHR-6494 TFA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and stock solution preparation of **CHR-6494 TFA**, a potent and selective inhibitor of haspin kinase. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Properties and Solubility

CHR-6494, in its trifluoroacetate (TFA) salt form, is a small molecule inhibitor with a molecular weight of 406.36 g/mol and a chemical formula of C₁₆H₁₆N₆·CF₃CO₂H.[1] It is a potent inhibitor of haspin kinase with an IC50 of 2 nM.[2][3] Proper handling and storage are essential for maintaining its stability and activity. The compound should be stored as a powder at -20°C for up to three years.[2]

Solubility Data

CHR-6494 TFA exhibits high solubility in dimethyl sulfoxide (DMSO), while it is insoluble in water and ethanol.[2] For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[2][4]



Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	40.64 - 58	100 - 198.39	Use of fresh, anhydrous DMSO is recommended.[2] Ultrasonic treatment may be necessary to achieve higher concentrations.[4]
Water	Insoluble	Insoluble	[2]
Ethanol	Insoluble	Insoluble	[2]

Stock Solution Preparation

The preparation of accurate and stable stock solutions is a critical first step for in vitro and in vivo experiments. The following protocols provide detailed instructions for preparing **CHR-6494 TFA** stock solutions.

In Vitro Stock Solution Protocol (10 mM in DMSO)

- Equilibration: Allow the vial of CHR-6494 TFA powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of CHR-6494 TFA (MW: 406.36), you would add 246.1 μL of DMSO.
- Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the CHR-6494 TFA powder.
- Vortexing/Sonication: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial for a few minutes to aid dissolution, especially for higher concentrations.[4]



• Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[2]

In Vivo Formulation Protocol

For in vivo studies, **CHR-6494 TFA** can be formulated as a suspension. The following is an example of a formulation used for oral administration in animal models.

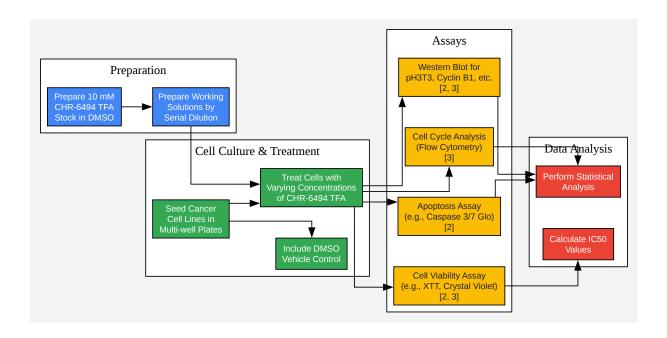
- Vehicle Preparation: Prepare a vehicle solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water, typically at a concentration of 0.5% to 1% (w/v).
- Suspension Preparation: To prepare a 5 mg/mL suspension, add 5 mg of CHR-6494 TFA to 1 mL of the prepared CMC-Na solution.[2]
- Homogenization: Mix the suspension thoroughly using a vortex mixer or other appropriate homogenization method to ensure a uniform distribution of the compound.
- Administration: The homogeneous suspension should be prepared fresh before each administration.

Another reported vehicle for intraperitoneal injection consists of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline.[5]

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing **CHR-6494 TFA** in cell-based assays to evaluate its anti-proliferative and pro-apoptotic effects.





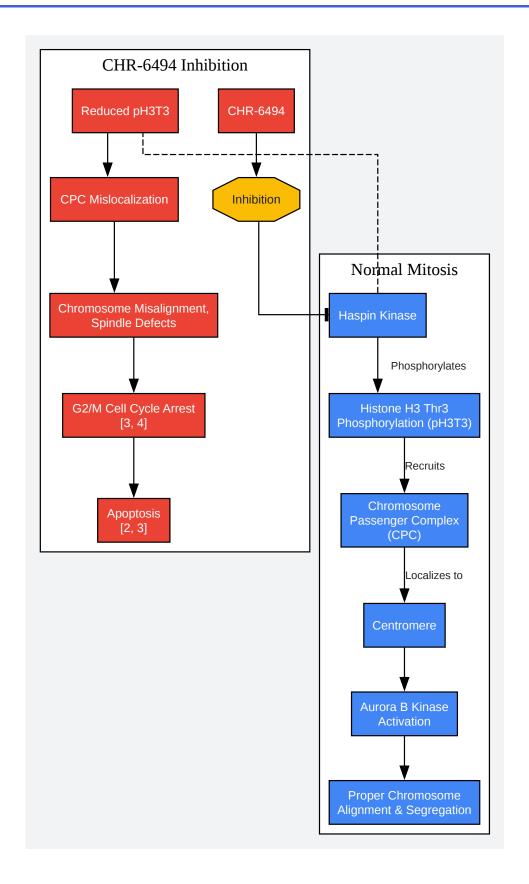
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Caption: Experimental workflow for in vitro evaluation of **CHR-6494 TFA**.

Signaling Pathway of CHR-6494 Action

CHR-6494 exerts its anti-tumor effects by inhibiting haspin kinase, a key regulator of mitosis. The inhibition of haspin disrupts a critical signaling cascade required for proper chromosome alignment and segregation, ultimately leading to mitotic catastrophe and apoptosis in cancer cells.[6][7][8]





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Caption: Signaling pathway of CHR-6494-mediated haspin kinase inhibition.



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